molecular formula C17H25N3O B1638478 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol CAS No. 801228-18-2

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B1638478
CAS No.: 801228-18-2
M. Wt: 287.4 g/mol
InChI Key: WYHXAZHFQHMALD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with two methyl groups at positions 2 and 3, a piperazine ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Methyl Groups: The indole ring is then methylated at positions 2 and 3 using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Piperazine Ring: The methylated indole is reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the Propanol Moiety: The final step involves the reaction of the intermediate compound with an appropriate alkylating agent to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol: Similar structure but with a methylamino group instead of a piperazine ring.

    1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol: Contains a furan-2-ylmethyl-amino group instead of a piperazine ring.

Uniqueness

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is unique due to the presence of both an indole ring and a piperazine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19/h3-6,15,18,21H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXAZHFQHMALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199794
Record name 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801228-18-2
Record name 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801228-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
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1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
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1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
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1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
Reactant of Route 6
1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol

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